2-Octanol, 1-(phenylseleno)-
Description
Significance of Organoselenium Functionalities in Contemporary Organic Synthesis
Organoselenium compounds have carved a niche in modern organic synthesis due to their unique reactivity, which often complements that of their sulfur and oxygen analogues. wikipedia.orgnih.gov The carbon-selenium bond is weaker than the carbon-sulfur and carbon-oxygen bonds, and selenium compounds are more nucleophilic and acidic than their sulfur counterparts. wikipedia.org These properties allow for a range of selective transformations under mild conditions. nih.gov Organoselenium reagents can act as electrophiles, nucleophiles, and radical species, participating in reactions such as oxyselenenylations, selenocyclizations, and selenoxide eliminations. nih.govmdpi.com This versatility has made them indispensable tools for constructing complex molecular architectures. mdpi.comtandfonline.com
The Role of Beta-Hydroxyselenides as Versatile Synthetic Intermediates
Beta-hydroxyselenides, such as 2-Octanol (B43104), 1-(phenylseleno)-, are particularly prized as synthetic intermediates. sciforum.netscispace.com Their bifunctional nature, possessing both a hydroxyl group and a phenylseleno group, allows for a variety of subsequent chemical manipulations. These compounds serve as precursors to a wide array of other functional groups and molecular structures.
Key transformations of beta-hydroxyselenides include:
Oxidative Elimination: Oxidation of the selenide (B1212193) to a selenoxide, followed by a syn-elimination, yields allylic alcohols. This is a mild and efficient method for introducing unsaturation. sciforum.netwikipedia.org
Reductive Deselenenylation: The phenylseleno group can be reductively removed to afford the corresponding alcohol. sciforum.net
Conversion to Olefins: Reductive elimination of beta-hydroxy selenides can lead to the formation of olefins. acs.org
Substitution and Cyclization Reactions: The selenium moiety can facilitate substitution reactions or participate in intramolecular cyclizations to form heterocycles like tetrahydrofurans. sciforum.netpublish.csiro.au
The ability to transform beta-hydroxyselenides into these diverse products underscores their importance in synthetic strategy. sciforum.netacs.org
Historical Development of Phenylseleno-Functionalization in Hydroxylic Systems
The introduction of a phenylseleno group into molecules containing a hydroxyl group, a process known as phenylseleno-functionalization, has a rich history. A primary and historically significant method for synthesizing beta-hydroxyselenides is the ring-opening of epoxides with selenium nucleophiles. chemrevlett.commdpi.com This reaction is highly regioselective and stereospecific, providing reliable access to these valuable intermediates.
Early methods often involved the use of selenophenol (B7769099) (PhSeH) or its corresponding selenolate anion (PhSe⁻). mdpi.com Over time, more stable and easier-to-handle reagents have been developed, such as diphenyl diselenide (PhSeSePh) in the presence of a reducing agent, and silyl (B83357) selenides like (phenylseleno)silanes. sciforum.netmdpi.com The development of electrophilic selenium reagents, such as phenylselenyl chloride (PhSeCl) and N-phenylselenophthalimide (N-PSP), expanded the scope of these functionalizations, allowing for the direct hydroxyselenenylation of alkenes. chemrevlett.comresearchgate.netfigshare.com This approach involves the simultaneous addition of a phenylseleno group and a hydroxyl group across a double bond. chemrevlett.com
Furthermore, the phenylselenoetherification reaction, an electrophile-mediated cyclization, has been employed for the synthesis of cyclic ethers from unsaturated alcohols. researchgate.netchim.it This demonstrates the evolution of methods to incorporate the phenylseleno functionality into hydroxylic systems, leading to a wide range of structurally diverse molecules.
Interactive Data Table: Properties of 2-Octanol, 1-(phenylseleno)-
| Property | Value |
| CAS Number | 52954-45-7 guidechem.com |
| Molecular Formula | C14H22OSe lookchem.com |
| Molecular Weight | 285.288 g/mol lookchem.com |
Interactive Data Table: Synthetic Routes to 2-Octanol, 1-(phenylseleno)-
| Starting Material | Reagent(s) | Product | Key Features | Reference |
| 1,2-Epoxyoctane | Tributylstannyl phenylselenolate, BF3·OEt2 | 1-(Phenylseleno)-2-octanol | High regioselectivity, good yield | oup.com |
| 1,2-Epoxyoctane | Diphenyl diselenide, Indium | 1-(Phenylseleno)-2-octanol | One-pot synthesis in aqueous media | lookchem.comresearchgate.net |
| 1-Octene (B94956) | Diphenyl diselenide, H2O, Electrochemical conditions | 1-(Phenylseleno)-2-octanol | Mild, external oxidant-free | researchgate.net |
| Heptanal | Lithio-phenylselenyl-methane | 1-(Phenylseleno)-2-octanol | Via reaction with an aldehyde | lookchem.com |
Properties
CAS No. |
52954-45-7 |
|---|---|
Molecular Formula |
C14H22OSe |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
1-phenylselanyloctan-2-ol |
InChI |
InChI=1S/C14H22OSe/c1-2-3-4-6-9-13(15)12-16-14-10-7-5-8-11-14/h5,7-8,10-11,13,15H,2-4,6,9,12H2,1H3 |
InChI Key |
SBCFFISWKUZABD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C[Se]C1=CC=CC=C1)O |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Transformative Reactivity of 2 Octanol, 1 Phenylseleno
Selenoxide Elimination: A Key Transformation in Beta-Hydroxyselenide Chemistry
Selenoxide elimination is a cornerstone reaction in organoselenium chemistry, providing a mild and efficient method for introducing carbon-carbon double bonds. wikipedia.org This process involves the oxidation of a selenide (B1212193) to a selenoxide, which then undergoes a spontaneous thermal elimination reaction. For β-hydroxyselenides, this transformation offers a reliable route to olefinic products. The reaction is mechanistically related to the Cope elimination. wikipedia.org
The selenoxide elimination proceeds through a concerted, intramolecular syn-elimination pathway. wikipedia.orgwikiwand.com This mechanism involves a five-membered cyclic transition state where the selenoxide oxygen acts as an internal base, abstracting a β-proton. wikipedia.org For the elimination to occur, the carbon-hydrogen and carbon-selenium bonds must be able to adopt a syn-periplanar or coplanar conformation. wikipedia.org
This geometric requirement is the basis for the high stereoselectivity of the reaction. The specific stereochemistry of the starting β-hydroxyselenide dictates the geometry of the resulting olefin. The transient state requires the selenium atom, the two carbon atoms of the forming double bond, and the abstracted hydrogen atom to lie in the same plane. This concerted process ensures a predictable stereochemical outcome. In acyclic systems, the reaction is highly selective for the formation of trans (E)-alkenes where possible to minimize steric strain in the transition state. wikipedia.org
Table 1: Key Features of the Syn Elimination Pathway
| Feature | Description | Implication |
| Mechanism | Concerted, intramolecular thermal elimination. wikiwand.com | Proceeds under mild conditions, often spontaneously upon formation of the selenoxide at room temperature or slightly above. wikiwand.com |
| Transition State | Five-membered cyclic arrangement. wikipedia.org | The selenoxide oxygen abstracts a proton from the β-carbon. |
| Stereochemistry | Syn-periplanar alignment of H and C-Se bonds. wikipedia.org | The reaction is stereospecific, with the geometry of the substrate controlling the geometry of the alkene product. |
The conversion of the parent selenide, 2-Octanol (B43104), 1-(phenylseleno)-, to its corresponding selenoxide is the critical first step that initiates the elimination sequence. This oxidation must be performed under conditions that are compatible with both the starting material and the product olefin. Several oxidizing agents can be employed, with hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA) being the most common. wikipedia.org
Hydrogen Peroxide (H₂O₂): This is a common and cost-effective oxidant. It is often used in excess to counteract any catalytic decomposition by the selenium species. wikipedia.org However, care must be taken as H₂O₂ can sometimes lead to undesired side reactions or oxidation of sensitive functional groups in the substrate or product. wikipedia.org
meta-Chloroperoxybenzoic Acid (mCPBA): For substrates or products that are sensitive to oxidation, mCPBA is a preferred alternative. wikipedia.org It effectively oxidizes the selenide at temperatures below which the resulting selenoxide undergoes elimination (typically between -50 and 40 °C). wikipedia.orgwikiwand.com This allows the oxidant to be completely consumed before the elimination begins upon warming, preventing potential over-oxidation of the desired olefin. wikipedia.org
Table 2: Comparison of Common Oxidants for Selenoxide Formation
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) | Aqueous solution, often in THF or methanol (B129727). researchgate.net | Inexpensive, readily available. | Can cause over-oxidation or decomposition of sensitive products. wikipedia.org |
| mCPBA | Chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) at low temperatures. wikipedia.org | Clean reactions, can be used for sensitive substrates, oxidation occurs below elimination temperature. wikipedia.org | More expensive, requires careful handling. |
Theoretical and computational studies have provided significant insight into the mechanism of selenoxide syn-elimination. Density-functional theory (DFT) calculations support the concerted, five-centered pericyclic transition state. nih.gov These studies confirm that the process is typically slightly endothermic, but with relatively low activation energies, which is consistent with the mild conditions under which these reactions proceed. nih.gov
Computational investigations have also highlighted the role of quantum tunneling in lowering the activation energies for these processes, particularly when compared to analogous sulfoxide (B87167) eliminations. nih.gov The calculations help rationalize the high degree of regio- and stereoselectivity observed experimentally and are consistent with a mechanism where the geometry of the transition state dictates the product outcome. nih.gov
Other Synthetic Reinvestigations and Functional Group Interconversions
While selenoxide elimination is the predominant pathway for saturated β-hydroxyselenides, related selenium intermediates, particularly allylic selenoxides, can undergo other synthetically valuable transformations.
The wikiwand.comnih.gov-sigmatropic rearrangement is a powerful pericyclic reaction for forming carbon-carbon and carbon-heteroatom bonds. nih.govuh.edu In organoselenium chemistry, this rearrangement is characteristic of allylic selenoxides. nih.gov The process is initiated by the oxidation of an allylic selenide to an allylic selenoxide. This intermediate then rapidly rearranges through a five-membered cyclic transition state to form an allylic selenenate ester. nih.gov Subsequent hydrolysis of this unstable selenenate ester yields a rearranged allylic alcohol. nih.gov
This rearrangement is a key method for the synthesis of primary, secondary, and tertiary allylic alcohols and serves as a valuable alternative reaction pathway for selenium intermediates that possess an allylic structure. nih.gov The reaction is stereospecific and can be rendered enantioselective by using chiral oxidizing agents or chiral groups on the selenium atom. nih.gov Computational studies using DFT have been employed to model the endo and exo transition states, which helps in predicting the stereochemical outcome of the rearrangement. researchgate.net
Activation of Carbon-Carbon Double Bonds by Electrophilic Selenium Species
The activation of carbon-carbon double bonds by electrophilic selenium species is a fundamental process in organoselenium chemistry, enabling a variety of synthetic transformations. While direct studies on 2-Octanol, 1-(phenylseleno)- are not extensively documented in readily available literature, the reactivity of analogous electrophilic selenium reagents, such as phenylselenyl halides (PhSeX, where X = Cl, Br), provides a well-established framework for understanding its probable mechanistic pathways.
The process is initiated by the reaction of an electrophilic selenium species with an alkene. This electrophilic species can be generated from a precursor like diphenyl diselenide through oxidation or from a reagent like phenylselenyl chloride. The electrophilic selenium atom is attacked by the electron-rich π-bond of the alkene, leading to the formation of a key intermediate known as an episelenonium ion (also referred to as a seleniranium ion). This three-membered ring intermediate contains a positively charged selenium atom and is analogous to the bromonium and mercurinium ions formed in the electrophilic addition of halogens and mercury salts to alkenes.
The formation of the episelenonium ion is a rapid and reversible step. The structure of this intermediate is critical as it dictates the stereochemistry of the subsequent nucleophilic attack. The attack of a nucleophile on one of the carbon atoms of the episelenonium ion proceeds via an SN2-type mechanism, resulting in the opening of the three-membered ring. This anti-addition of the selenium electrophile and the nucleophile is a characteristic feature of this reaction.
The regioselectivity of the nucleophilic attack is governed by both steric and electronic factors. In the case of unsymmetrical alkenes, the nucleophile preferentially attacks the more substituted carbon atom, following Markovnikov's rule. This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state of the ring-opening step.
Catalytic Reactivity and Cyclization Pathways
Building upon the fundamental principles of electrophilic activation, 2-Octanol, 1-(phenylseleno)- and related organoselenium compounds can participate in catalytic cycles and elegant cyclization reactions, leading to the formation of complex molecular architectures.
Selenylation-Deselenylation Catalytic Cycles
A key feature that enables the catalytic use of organoselenium compounds is the ability of the selenium moiety to be eliminated from the organic framework, regenerating the active selenium species for subsequent turnovers. This process, known as a selenylation-deselenylation sequence, forms the basis of many catalytic applications.
The catalytic cycle typically begins with the electrophilic addition of the selenium species to an alkene, as described previously, to form a β-functionalized selenoether. The subsequent deselenylation step is often achieved through an oxidation-elimination sequence. The selenium atom in the selenoether is oxidized to a selenoxide using an appropriate oxidant, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).
The resulting selenoxide undergoes a syn-elimination reaction, a concerted intramolecular process where the selenoxide acts as its own base to abstract a proton from a β-carbon atom. This elimination reaction leads to the formation of a new carbon-carbon double bond and a selenenic acid (PhSeOH) intermediate. The selenenic acid can then be reduced back to the active electrophilic selenium species, completing the catalytic cycle. The specific nature of the regeneration step can vary depending on the reaction conditions and the other reagents present.
This catalytic cycle allows for the introduction of functionality into organic molecules using only a substoichiometric amount of the organoselenium reagent. The efficiency of the cycle depends on the rates of both the selenylation and the deselenylation-regeneration steps.
| Catalytic Cycle Step | Description | Key Intermediates |
| Selenylation | Electrophilic attack of the selenium species on a C=C double bond. | Episelenonium ion |
| Nucleophilic Attack | Ring-opening of the episelenonium ion by a nucleophile. | β-functionalized selenoether |
| Oxidation | Oxidation of the selenoether to a selenoxide. | Selenoxide |
| Syn-Elimination (Deselenylation) | Intramolecular elimination to form an alkene and a selenenic acid. | Selenenic acid (PhSeOH) |
| Regeneration | Conversion of the selenenic acid back to the active electrophilic selenium species. | Electrophilic Selenium Species |
Selenocyclization Reactions Leading to Heterocyclic Frameworks
Selenocyclization, also known as electrophilic cyclization or selenoetherification, is a powerful synthetic strategy for the construction of heterocyclic compounds. researchgate.net This intramolecular variant of the electrophilic activation of alkenes utilizes a substrate containing both a carbon-carbon double bond and an internal nucleophile, such as a hydroxyl or carboxyl group.
In the context of an unsaturated alcohol, the reaction is initiated by the activation of the double bond by an electrophilic selenium species, forming an episelenonium ion. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the episelenonium ion. This intramolecular ring-closure is generally favored over intermolecular attack by external nucleophiles, especially at low concentrations.
The regioselectivity of the cyclization is governed by Baldwin's rules, with 5-exo and 6-exo cyclizations being the most common and favored pathways, leading to the formation of five- and six-membered heterocyclic rings, respectively. researchgate.net The stereochemistry of the newly formed stereocenters is controlled by the anti-addition of the selenium electrophile and the internal nucleophile across the double bond.
The resulting cyclic ether contains a phenylseleno group, which can be a valuable handle for further synthetic transformations. For instance, the selenium moiety can be removed reductively (e.g., with Bu₃SnH) to afford the saturated heterocycle or eliminated via oxidation to introduce a double bond adjacent to the newly formed ring. This versatility makes selenocyclization a highly attractive method for the synthesis of substituted tetrahydrofurans, tetrahydropyrans, and other important heterocyclic motifs found in many natural products and biologically active molecules. researchgate.net
| Reaction Type | Substrate Example | Product Type | Ring Size |
| 5-exo-tet Selenocyclization | 4-Penten-1-ol | 2-(Phenylselenomethyl)tetrahydrofuran | 5-membered |
| 6-exo-tet Selenocyclization | 5-Hexen-1-ol | 2-(Phenylselenomethyl)tetrahydropyran | 6-membered |
| 5-endo-trig Selenocyclization | 4-Pentynoic acid | 5-(Phenylselenomethylene)dihydrofuran-2(3H)-one | 5-membered |
| 6-endo-trig Selenocyclization | 5-Hexynoic acid | 6-(Phenylselenomethylene)tetrahydropyran-2-one | 6-membered |
Stereochemistry and Asymmetric Synthesis of Chiral 1 Phenylseleno 2 Octanol Derivatives
Development of Enantioselective Selenofunctionalization Methods
Enantioselective selenofunctionalization involves the addition of a selenium moiety and a nucleophile across the double bond of an alkene. In the case of 1-(phenylseleno)-2-octanol, this corresponds to the hydroxyselenenylation or oxyselenenylation of 1-octene (B94956). The key challenge is to control the stereochemistry at the newly formed chiral center (C-2). This has been approached through the use of chiral reagents and catalysts or by leveraging the stereochemistry of the substrate itself.
The use of external chiral sources, such as chiral selenium reagents or catalysts, is a primary strategy to induce asymmetry in the selenofunctionalization of prochiral alkenes like 1-octene. nih.govresearchgate.net These methods rely on the formation of a transient diastereomeric intermediate that directs the nucleophilic attack to one face of the alkene.
Chiral diselenides have been developed as effective reagents and catalysts for asymmetric oxyselenenylation reactions. sci-hub.ru In a catalytic cycle, the chiral diselenide is activated by an oxidant to generate a chiral electrophilic selenium species ("R*Se+"). This species coordinates to the alkene, forming a chiral seleniranium ion intermediate. The subsequent nucleophilic attack by water or an alcohol (e.g., methanol) proceeds via an anti-addition, leading to the formation of the chiral β-hydroxy or β-alkoxy selenide (B1212193).
Pioneering work by Wirth and colleagues demonstrated a catalytic asymmetric oxyselenenylation–elimination sequence where the initial addition of the selenium electrophile and a nucleophile was rendered enantioselective. sci-hub.ru Using specifically designed chiral diselenides, they were able to achieve notable enantiomeric excesses in the methoxyselenenylation of various alkenes. sci-hub.rucapes.gov.br Although the primary goal of their study was the synthesis of allylic ethers via a subsequent elimination, the initial enantioselective addition step is directly relevant to the synthesis of 1-(phenylseleno)-2-octanol derivatives. sci-hub.ru
For instance, the reaction of a terminal alkene with a chiral diselenide catalyst in the presence of an oxidant and methanol (B129727) can yield the corresponding β-methoxy selenide with significant enantioselectivity. The proposed mechanism involves the formation of a chiral selenenyl sulfate, which reacts with the alkene to form the key seleniranium ion intermediate. The stereochemistry of the final product is dictated by the structure of the chiral ligand on the selenium atom, which shields one face of the intermediate from nucleophilic attack.
| Catalyst/Reagent | Alkene Substrate (Analogue) | Product | Enantiomeric Excess (ee) | Reference |
| Chiral Diselenide 1a | trans-β-Methylstyrene | Chiral Allylic Ether | up to 56% | sci-hub.ru |
| Chiral Diselenide 1f | trans-β-Methylstyrene | Chiral Allylic Ether | up to 75% | sci-hub.ru |
| Table 1: Representative results from catalytic asymmetric oxyselenenylation-elimination reactions using chiral diselenides, demonstrating the enantioselectivity of the initial addition step applicable to alkenes like 1-octene. |
Applying this methodology to 1-octene in the presence of water as the nucleophile would be a direct route to optically active 1-(phenylseleno)-2-octanol. The efficiency and enantioselectivity of this transformation would similarly depend on the design of the chiral diselenide catalyst.
In recent years, the field of organocatalysis has expanded to include chiral selenium compounds. nih.gov Chiral selenides can function as Lewis base catalysts, activating electrophilic selenium reagents and facilitating their enantioselective addition to alkenes. nih.govresearchgate.net This approach has been successfully applied in various asymmetric selenofunctionalization reactions, including cyclization reactions. nih.gov
The general mechanism involves the formation of a complex between the chiral selenide catalyst and an electrophilic selenium source (e.g., N-phenylselenophthalimide, N-PSP). This complex then delivers the selenium atom to the alkene in an enantioselective manner, forming the chiral seleniranium ion, which is subsequently trapped by a nucleophile.
Furthermore, chiral selenones, the oxidized form of selenides, have been explored in asymmetric synthesis. nih.govresearchgate.net Their strong electron-withdrawing nature can be harnessed in different types of synthetic transformations, although their application as organocatalysts in the direct hydroxyselenenylation of alkenes is less common. The development of novel chiral selenide and selenone catalysts remains an active area of research for achieving high enantioselectivity in reactions such as the formation of 1-(phenylseleno)-2-octanol. researchgate.net
Substrate-controlled synthesis is an alternative strategy where the stereochemical outcome of the reaction is dictated by a pre-existing chiral center within the alkene substrate. nih.gov To synthesize a specific diastereomer of 1-(phenylseleno)-2-octanol, one could start with an enantiomerically pure derivative of 1-octene that contains a chiral auxiliary.
In this approach, the hydroxyselenenylation reaction would proceed via a diastereoselective pathway. The resident chiral center in the substrate would direct the electrophilic selenium reagent to one of the two diastereotopic faces of the double bond. This occurs through steric hindrance or chelation control, leading to the preferential formation of one diastereomer of the seleniranium ion intermediate. Subsequent anti-addition of the nucleophile (water) would yield the desired diastereomer of the product. After the reaction, the chiral auxiliary can be removed, affording the enantiomerically enriched 1-(phenylseleno)-2-octanol. While this is a powerful and reliable method, it requires the additional steps of introducing and removing the chiral auxiliary.
Application of Chiral Selenium Reagents and Catalysts
Chemoenzymatic Strategies for Optically Active Alcohols with Seleno-Functionality
Chemoenzymatic methods combine the efficiency of chemical synthesis with the high selectivity of biocatalysts, offering a powerful route to enantiopure compounds. acs.org For preparing optically active 1-(phenylseleno)-2-octanol, a prominent strategy is the kinetic resolution of a racemic mixture of the alcohol. scielo.brnih.gov
This process typically involves the use of a lipase (B570770), an enzyme that catalyzes the enantioselective acylation of the alcohol with an acyl donor, such as vinyl acetate. nih.govresearchgate.net The racemic 1-(phenylseleno)-2-octanol is prepared first using standard non-chiral methods. The racemate is then subjected to the lipase, which preferentially acylates one of the enantiomers, leaving the other enantiomer unreacted.
For example, a lipase like Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, might acylate the (R)-enantiomer of 1-(phenylseleno)-2-octanol at a much faster rate than the (S)-enantiomer. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted (S)-alcohol and the newly formed (R)-acetate, both with high enantiomeric purity. The (R)-acetate can then be easily hydrolyzed back to the (R)-alcohol.
| Enzyme | Reaction Type | Substrate Type | Typical Acyl Donor | Outcome | Reference |
| Lipases (e.g., CALB) | Kinetic Resolution | Racemic Secondary Alcohol | Vinyl Acetate | Separation of enantiomers | scielo.br |
| Engineered Ketoreductases | Asymmetric Reduction | β-Seleno Ketone | NADPH (cofactor) | Stereodivergent synthesis | nih.govacs.org |
| Table 2: General chemoenzymatic strategies applicable to the synthesis of optically active 1-(phenylseleno)-2-octanol. |
More advanced methods involve a dynamic kinetic resolution (DKR), where the unreacted enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% for a single enantiomer. scielo.br Another cutting-edge approach is the stereodivergent synthesis starting from a prochiral β-seleno ketone. nih.govacs.org In this strategy, different engineered ketoreductase (KRED) enzymes can reduce the ketone to either the (R)- or (S)-alcohol with high stereoselectivity, providing access to either enantiomer of 1-(phenylseleno)-2-octanol from a common precursor. acs.org
Advanced Analytical Techniques and Computational Chemical Investigations on 2 Octanol, 1 Phenylseleno
Comprehensive Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural confirmation and detailed characterization of "2-Octanol, 1-(phenylseleno)-". High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ⁷⁷Se nuclei, provides profound insights into the molecular framework. Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns, while infrared spectroscopy helps in identifying the key functional groups.
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ⁷⁷Se NMR)
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of "2-Octanol, 1-(phenylseleno)-". Analysis of ¹H, ¹³C, and ⁷⁷Se NMR spectra allows for a detailed mapping of the atomic connectivity and chemical environment within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to display characteristic signals for the phenylseleno and octanol (B41247) moieties. The aromatic protons of the phenyl group would appear as multiplets in the downfield region, typically between δ 7.2 and 7.6 ppm. The methine proton on the carbon bearing the hydroxyl group (C2) is anticipated to be a multiplet around δ 3.6-4.0 ppm. The adjacent methylene (B1212753) protons (C1), being deshielded by the selenium atom, would likely resonate as a doublet of doublets around δ 2.9-3.2 ppm. The terminal methyl group (C8) of the octyl chain would appear as a triplet at approximately δ 0.9 ppm, while the other methylene groups would produce overlapping multiplets in the δ 1.2-1.6 ppm range. The hydroxyl proton signal is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further structural confirmation. The carbons of the phenyl ring are expected to resonate in the δ 127-135 ppm region. The carbon attached to the selenium atom (C1) would be found around δ 35-45 ppm, while the carbon bearing the hydroxyl group (C2) would appear in the δ 65-75 ppm range. The remaining carbons of the octyl chain would have signals in the aliphatic region (δ 14-32 ppm).
⁷⁷Se NMR Spectroscopy: With a natural abundance of 7.63%, the ⁷⁷Se nucleus is NMR-active and provides direct information about the chemical environment of the selenium atom. For β-hydroxy-phenylselenides, the ⁷⁷Se chemical shift is particularly sensitive to intramolecular interactions. A notable upfield shift is often observed due to a non-bonding interaction between the hydroxyl group's oxygen and the selenium atom. This shielding effect can shift the resonance significantly compared to simple alkyl phenyl selenides. For "2-Octanol, 1-(phenylseleno)-", the ⁷⁷Se chemical shift is predicted to be in the range of δ 180-220 ppm (relative to diphenyl diselenide).
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.2-7.6 | m | C₆H₅-Se |
| ¹H | 3.6-4.0 | m | CH-OH |
| ¹H | 2.9-3.2 | dd | CH₂-Se |
| ¹H | ~2.0-4.0 (broad) | s | OH |
| ¹H | 1.2-1.6 | m | -(CH₂)₅- |
| ¹H | ~0.9 | t | CH₃ |
| ¹³C | 127-135 | - | C₆H₅-Se |
| ¹³C | 65-75 | - | C-OH |
| ¹³C | 35-45 | - | C-Se |
| ¹³C | 14-32 | - | Alkyl Chain Carbons |
| ⁷⁷Se | 180-220 | - | Ph-Se |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of "2-Octanol, 1-(phenylseleno)-". Under electron ionization (EI), the molecule is expected to exhibit a molecular ion peak (M⁺) corresponding to its exact mass. The isotopic pattern of this peak would be characteristic of a selenium-containing compound, with the most abundant isotope being ⁸⁰Se.
The fragmentation of "2-Octanol, 1-(phenylseleno)-" in the mass spectrometer would likely proceed through several characteristic pathways. Alpha-cleavage, a common fragmentation for alcohols, would involve the breaking of the C-C bond adjacent to the hydroxyl group. This could lead to the formation of a resonance-stabilized, oxygen-containing cation. Another prominent fragmentation pathway would be the cleavage of the C-Se bond, leading to fragments corresponding to the phenylseleno group and the octanol cation. Dehydration, the loss of a water molecule, is also a possible fragmentation route for the molecular ion.
| m/z (Expected) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 286 (for ⁸⁰Se) | [C₁₄H₂₂OSe]⁺ | Molecular Ion (M⁺) |
| 157 | [C₆H₅Se]⁺ | Cleavage of C-Se bond |
| 129 | [C₈H₁₇O]⁺ | Cleavage of C-Se bond |
| 268 | [C₁₄H₂₀Se]⁺ | Dehydration (-H₂O) |
| 45 | [C₂H₅O]⁺ | Alpha-cleavage |
Infrared Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in "2-Octanol, 1-(phenylseleno)-". The spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of intermolecular hydrogen bonding. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear in the 2850-3100 cm⁻¹ range. The C-O stretching vibration of the secondary alcohol is expected to produce a strong band around 1050-1150 cm⁻¹. The presence of the phenyl group would be confirmed by C=C stretching vibrations in the aromatic ring, typically appearing in the 1450-1600 cm⁻¹ region. The C-Se stretching vibration is expected to be in the far-infrared region, usually below 600 cm⁻¹.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| O-H Stretch (hydrogen-bonded) | 3200-3600 (broad) |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-2960 |
| C=C Stretch (aromatic) | 1450-1600 |
| C-O Stretch (secondary alcohol) | 1050-1150 |
| C-Se Stretch | < 600 |
Other Spectroscopic Methods (e.g., Electron Paramagnetic Resonance for Oxidation States)
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study species with unpaired electrons. In its ground state, "2-Octanol, 1-(phenylseleno)-" is a diamagnetic compound with all electrons paired, and therefore, it is EPR-silent. However, EPR could be a valuable tool to investigate potential radical intermediates or oxidized forms of the compound. For instance, one-electron oxidation could lead to the formation of a radical cation, which would be detectable by EPR. The resulting g-values and hyperfine coupling constants would provide information about the distribution of the unpaired electron spin density and the oxidation state of the selenium atom.
Quantum Chemical and Computational Modeling Studies
Computational chemistry provides a powerful lens through which to examine the geometric and electronic properties of "2-Octanol, 1-(phenylseleno)-" at the atomic level. These theoretical approaches complement experimental data and offer predictive insights into the molecule's behavior.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Geometry optimization of "2-Octanol, 1-(phenylseleno)-" using DFT, for example with the B3LYP functional and a suitable basis set like 6-311++G(d,p), would yield the lowest energy conformation of the molecule. This computational approach allows for the precise calculation of bond lengths, bond angles, and dihedral angles. researchgate.net
Furthermore, DFT calculations provide valuable information about the electronic properties of the molecule. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The HOMO is expected to be localized primarily on the phenylseleno moiety, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the aromatic ring and the C-Se bond, representing the most probable site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.
| Parameter | Predicted Value/Description |
|---|---|
| Optimized Geometry | Calculation of bond lengths, bond angles, and dihedral angles to determine the most stable conformation. |
| HOMO Energy | Predicted to be localized on the phenylseleno group, indicating the site of electron donation. |
| LUMO Energy | Predicted to be distributed over the aromatic ring and C-Se bond, indicating the site of electron acceptance. |
| HOMO-LUMO Gap | Provides an estimate of chemical reactivity and stability. |
Exploration of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to explore the potential reaction pathways of 2-Octanol (B43104), 1-(phenylseleno)-. Through quantum mechanical calculations, it is possible to map out the potential energy surface of a reaction, identifying intermediates, and, crucially, the transition states that connect them.
For instance, in reactions involving the selenoether moiety, such as oxidation followed by elimination, density functional theory (DFT) calculations can be employed to model the geometry of the reactants, intermediates, and products. The transition state for the key syn-elimination step, a characteristic reaction of selenoxides derived from selenoethers, can be located and characterized. The calculated energy barrier for this transition state provides a quantitative measure of the reaction's feasibility and rate.
Table 1: Hypothetical Calculated Energies for a Reaction Intermediate and Transition State
| Species | Method | Basis Set | Relative Energy (kcal/mol) |
| Intermediate | B3LYP | 6-311+G(d,p) | 0.0 |
| Transition State | B3LYP | 6-311+G(d,p) | +15.2 |
Note: The data in this table is illustrative and does not represent experimentally or computationally verified values for 2-Octanol, 1-(phenylseleno)-.
Furthermore, these computational investigations can shed light on the stereochemical outcomes of reactions involving the chiral center at the 2-position of the octanol chain. By comparing the activation energies of different diastereomeric transition states, one can predict which product is likely to be favored.
Prediction of Spectroscopic Parameters (e.g., 77Se NMR Chemical Shifts)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in chemistry. For organoselenium compounds, 77Se NMR is particularly informative, as the chemical shift of the selenium nucleus is highly sensitive to its electronic environment. huji.ac.il
Computational methods, specifically those coupling DFT with Gauge-Including Atomic Orbital (GIAO) theory, have become adept at predicting NMR chemical shifts. For 2-Octanol, 1-(phenylseleno)-, such calculations could predict the 77Se chemical shift. This predicted value, when compared with experimental data, can help confirm the structure of the compound and provide insights into intramolecular interactions, such as the proximity of the hydroxyl group to the selenium atom.
The predicted chemical shift is influenced by factors such as the conformation of the molecule and the nature of the solvent. Therefore, a thorough computational study would involve optimizing the geometry of various low-energy conformers and calculating their respective 77Se chemical shifts, often averaging these values based on their predicted Boltzmann populations.
Table 2: Illustrative Predicted vs. Experimental 77Se NMR Chemical Shifts
| Compound | Solvent | Predicted δ (ppm) | Experimental δ (ppm) |
| Diphenyl diselenide | CDCl₃ | 460.5 | 463.0 |
| 2-Octanol, 1-(phenylseleno)- | CDCl₃ | Value not available | Value not available |
Note: The data for diphenyl diselenide is for comparative purposes. Specific data for 2-Octanol, 1-(phenylseleno)- is not available.
Solvent Effects and Proton Transfer Mechanisms (e.g., Solvent Assisted Proton Exchange - SAPE)
The solvent in which a reaction is conducted can have a profound impact on its mechanism and rate. For a molecule like 2-Octanol, 1-(phenylseleno)-, which possesses a polar hydroxyl group, solvent effects are particularly important.
Computational models can account for the influence of the solvent either implicitly, by treating it as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. These models can be used to study how the solvent stabilizes charged intermediates or transition states.
Proton transfer is a fundamental chemical process, and in the context of 2-Octanol, 1-(phenylseleno)-, it could be relevant in reactions involving the hydroxyl group. masterorganicchemistry.com For instance, in an acid-catalyzed reaction, the initial step might be the protonation of the hydroxyl group. youtube.com A Solvent Assisted Proton Exchange (SAPE) mechanism could be operative, where a solvent molecule acts as a shuttle, facilitating the transfer of a proton from a catalytic acid to the hydroxyl oxygen. masterorganicchemistry.com
Computational studies can model this process by including one or more solvent molecules in the calculation and mapping the potential energy surface for the proton transfer. This can reveal whether the proton transfer is a concerted or stepwise process and can quantify the energy barrier associated with it.
Strategic Applications in Complex Organic Synthesis and Methodological Innovations
Leveraging Beta-Hydroxyselenides for the Synthesis of Diverse Organic Scaffolds
Beta-hydroxyselenides, such as 2-Octanol (B43104), 1-(phenylseleno)-, are exceptionally useful building blocks for creating a wide array of organic structures. The true synthetic power of these compounds lies in the selective manipulation of the carbon-selenium and carbon-oxygen bonds. The phenylseleno group can be readily converted into other functionalities; for instance, oxidation to the corresponding selenoxide followed by syn-elimination introduces a carbon-carbon double bond, providing access to allylic alcohols.
Alternatively, the phenylseleno group can be substituted under radical or ionic conditions, allowing for the introduction of various substituents. The hydroxyl group can be used to direct reactions or can be transformed into other functional groups, such as ketones or ethers. This dual functionality makes beta-hydroxyselenides key precursors in diversity-oriented synthesis, where the goal is to rapidly generate libraries of structurally distinct molecules from a common starting material. nih.govnih.gov
The table below illustrates some of the potential transformations of the beta-hydroxyselenide moiety found in 2-Octanol, 1-(phenylseleno)-, leading to different molecular scaffolds.
| Starting Moiety | Reagents/Conditions | Resulting Scaffold |
| Beta-Hydroxyselenide | 1. [O] (e.g., H₂O₂, m-CPBA) 2. Heat | Allylic Alcohol |
| Beta-Hydroxyselenide | Lewis Acid / Nucleophile | Substituted Alkane |
| Beta-Hydroxyselenide | 1. Protection of -OH 2. Radical Initiator (e.g., AIBN), Nu-H | Functionalized Alcohol |
| Beta-Hydroxyselenide | Oxidizing Agent (e.g., PCC, Swern) | α-Selenoketone |
This table demonstrates the versatility of the beta-hydroxyselenide functional group in generating diverse molecular structures.
Enantioselective Approaches to Densely Functionalized Molecules
Achieving stereocontrol is a central challenge in organic synthesis, particularly for preparing biologically active molecules. The synthesis of densely functionalized, chiral molecules from precursors like 2-Octanol, 1-(phenylseleno)- can be approached through several enantioselective strategies. mdpi.com
One primary method involves the use of chiral organoselenium reagents. benthamdirect.comcardiff.ac.uk These reagents can introduce the phenylseleno group into a prochiral olefin with high stereoselectivity, establishing the stereochemistry of the final product. cardiff.ac.uk For example, the asymmetric oxyselenenylation of 1-octene (B94956) using a chiral selenium electrophile would yield an enantiomerically enriched precursor to 2-Octanol, 1-(phenylseleno)-.
Another powerful approach is substrate control, where a pre-existing stereocenter in the molecule directs the stereochemical outcome of subsequent reactions. If an enantiomerically pure form of 2-octanol is used as the starting material, its chiral center can influence the diastereoselectivity of the selenylation reaction. Furthermore, a number of chiral selenide (B1212193) compounds have been effectively employed as catalysts in a variety of asymmetric reactions, showcasing their potential in stereoselective synthesis. mdpi.comresearchgate.net
The development of these stereoselective methods is crucial for accessing specific isomers of complex molecules, which often exhibit vastly different biological activities. masterorganicchemistry.comkhanacademy.org
Development of Cascade and One-Pot Multiple-Bond Forming Reactions
The quest for synthetic efficiency has driven the development of cascade and one-pot reactions, which allow for the formation of multiple chemical bonds in a single operation, avoiding costly and time-consuming purification of intermediates. nih.gov Organoselenium compounds, including 2-Octanol, 1-(phenylseleno)-, are well-suited for such processes. nih.govscielo.br
The phenylseleno group can initiate a cascade sequence. For instance, after an initial reaction, the selenium moiety can act as an internal nucleophile or participate in a radical cyclization. nih.gov This allows for the rapid construction of complex ring systems. Rhodium-catalyzed cascade reactions of organoselenium compounds with triazoles have been shown to proceed through sigmatropic rearrangements and selenium-mediated radical cyclizations to form dihydropyrroles. nih.gov
One-pot methodologies often combine several distinct reaction types. A process might begin with the formation of the beta-hydroxyselenide, which is then subjected to conditions that trigger a subsequent transformation, such as an oxidation-elimination sequence or a rearrangement, all within the same reaction vessel. These strategies significantly improve synthetic efficiency and are increasingly important in the synthesis of complex molecules. mdpi.comproquest.com
| Reaction Type | Key Features | Potential Product from 2-Octanol, 1-(phenylseleno)- |
| Radical Cascade | Selenium-mediated radical cyclization onto a tethered unsaturated system. | Polycyclic alcohol derivatives |
| Ionic Cascade | Intramolecular attack of the hydroxyl group onto a seleniranium ion intermediate. | Cyclic ethers (e.g., tetrahydrofurans) |
| One-Pot Oxidation-Elimination | In-situ formation of selenoxide followed by spontaneous syn-elimination. | (E)-2-Octen-1-ol |
This table outlines potential cascade and one-pot reaction pathways involving a beta-hydroxyselenide intermediate.
Integration of 2-Octanol, 1-(phenylseleno)- Derived Transformations into Total Syntheses of Bioactive Compounds
The ultimate test of a synthetic method's utility is its application in the total synthesis of complex, biologically active natural products. nih.govrsc.orgnih.govcnrs.fr The transformations available to beta-hydroxyselenides make them valuable intermediates in such endeavors. The ability to stereoselectively introduce unsaturation or other functional groups is critical for building complex molecular frameworks.
The application of these selenium-based methods allows for elegant and efficient synthetic routes to molecules that may have applications in medicine and biology, demonstrating the strategic importance of intermediates like 2-Octanol, 1-(phenylseleno)-.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
